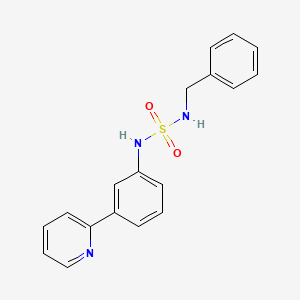
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea, also known as CEU, is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of agriculture and biotechnology. CEU is a herbicide that selectively targets broadleaf weeds, making it an effective tool for weed control in crops such as soybeans, cotton, and corn. In
Wissenschaftliche Forschungsanwendungen
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has been extensively studied for its potential applications in the field of agriculture and biotechnology. Its selective herbicidal properties make it a valuable tool for weed control in crops, which can increase crop yields and reduce the use of other herbicides that may have negative environmental impacts. N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has also been investigated for its potential use as a tool for gene editing, as it can be used to selectively target and eliminate unwanted cells or tissues.
Wirkmechanismus
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea works by inhibiting the activity of an enzyme called acetohydroxyacid synthase (AHAS), which is involved in the biosynthesis of essential amino acids in plants. By blocking this enzyme, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea prevents the growth and development of broadleaf weeds, while leaving crops unharmed.
Biochemical and Physiological Effects:
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has been shown to have low toxicity to mammals and other non-target organisms, making it a safer alternative to other herbicides. However, like all herbicides, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea can have negative impacts on the environment if not used properly. It is important to follow proper application guidelines to minimize these impacts.
Vorteile Und Einschränkungen Für Laborexperimente
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea has several advantages for use in lab experiments, including its high selectivity for broadleaf weeds, low toxicity to non-target organisms, and ease of use. However, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea can be expensive to produce, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea. One area of interest is the development of new formulations and application methods to improve its efficacy and reduce environmental impacts. Another area of research is the potential use of N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea in gene editing and other biotechnological applications. Finally, further studies are needed to better understand the biochemical and physiological effects of N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea on non-target organisms and the environment.
Synthesemethoden
N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea can be synthesized through a multistep process that involves the reaction of 5-chloro-2-pyridinecarboxylic acid with 4-ethylphenyl isocyanate in the presence of a coupling reagent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS). The resulting intermediate is then treated with a reducing agent such as lithium aluminum hydride (LiAlH4) to yield the final product, N-(5-chloro-2-pyridinyl)-N'-(4-ethylphenyl)urea.
Eigenschaften
IUPAC Name |
1-(5-chloropyridin-2-yl)-3-(4-ethylphenyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O/c1-2-10-3-6-12(7-4-10)17-14(19)18-13-8-5-11(15)9-16-13/h3-9H,2H2,1H3,(H2,16,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCVHPWZNDHHQRE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NC(=O)NC2=NC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloropyridin-2-yl)-3-(4-ethylphenyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-{4-[(2,4-difluorophenyl)sulfonyl]-1-piperazinyl}-6-(4-methyl-1-piperazinyl)pyrimidine](/img/structure/B5301365.png)
![3-ethyl-2-[2-(4-fluorophenyl)vinyl]-4(3H)-quinazolinone](/img/structure/B5301367.png)
![4-({3-[(cyclopropylamino)carbonyl]-4,5,6,7,8,9-hexahydrocycloocta[b]thien-2-yl}amino)-4-oxobutanoic acid](/img/structure/B5301377.png)
![N'-[(4-chlorophenyl)sulfonyl]-N-(3-hydroxyphenyl)benzenecarboximidamide](/img/structure/B5301385.png)

![1-(4-methoxyphenyl)-3-[(1-phenylethyl)amino]-2-buten-1-one](/img/structure/B5301397.png)

![4-(4-chlorobenzoyl)-3-hydroxy-5-(3-methoxyphenyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5301412.png)
![2-cyano-3-{4-[(2-fluorobenzyl)oxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5301419.png)
![(3S*,4R*)-4-(hydroxymethyl)-1-{[3-(4-methoxyphenyl)-1H-pyrazol-5-yl]carbonyl}-3-piperidinol](/img/structure/B5301431.png)
![4-benzyl-1-[(1-ethyl-1H-pyrazol-3-yl)carbonyl]piperidine](/img/structure/B5301448.png)
![2-(4-chlorophenyl)-4-[2-(1H-tetrazol-5-yl)benzoyl]morpholine](/img/structure/B5301454.png)
![6-methyl-2-({[2-(4-pyridin-2-ylpiperazin-1-yl)pyridin-3-yl]methyl}amino)nicotinonitrile](/img/structure/B5301457.png)